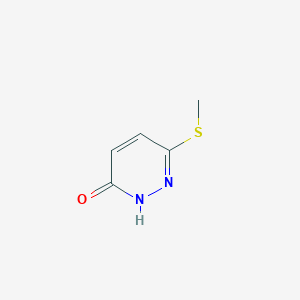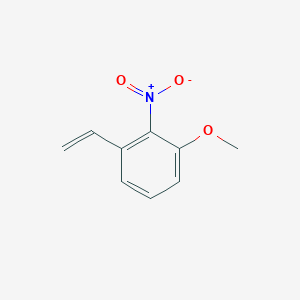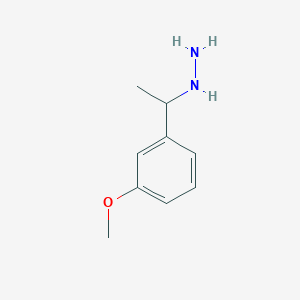![molecular formula C12H7F4N B8655055 2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8655055.png)
2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine
Overview
Description
2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine: is a fluorinated aromatic amine compound. It is characterized by the presence of four fluorine atoms at the 2, 3, 5, and 6 positions on the biphenyl ring, and an amine group at the 4 position. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Material: The process begins with 2,3,5,6-tetrafluorobenzene.
Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. This involves reacting 2,3,5,6-tetrafluorobenzene with an amine source under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Nitro or nitroso biphenyl compounds.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrafluoro-4-nitro-[1,1’-biphenyl]: Contains a nitro group instead of an amine, leading to different chemical properties and applications.
Uniqueness
2,3,5,6-Tetrafluoro-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C12H7F4N |
|---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-phenylaniline |
InChI |
InChI=1S/C12H7F4N/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H,17H2 |
InChI Key |
ADDVRQYDTTURMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-(4-(methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidine](/img/structure/B8654972.png)






![Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B8655022.png)






